molecular formula C9H12N2O4 B6195276 methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate CAS No. 2758005-33-1

methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate

Cat. No.: B6195276
CAS No.: 2758005-33-1
M. Wt: 212.2
InChI Key:
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Description

Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction between a diazaspiro nonane ring and a carboxylate group. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with altered functional groups.

Scientific Research Applications

Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate specific biochemical pathways.

    Medicine: The compound is explored for its potential therapeutic properties. It may be investigated as a lead compound in drug discovery efforts.

    Industry: In industrial applications, the compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate include other spirocyclic compounds with diazaspiro structures. Examples include:

  • Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-6-carboxylate
  • Ethyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of both diazaspiro and carboxylate functional groups. This combination imparts distinct chemical properties that differentiate it from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate involves the reaction of a spirocyclic diketone with a primary amine followed by esterification.", "Starting Materials": [ "2,4-pentanedione", "ethyl acetoacetate", "ethyl chloroformate", "ammonia", "methanol" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione with ethyl acetoacetate to form spirocyclic diketone", "Step 2: Reaction of spirocyclic diketone with ammonia to form primary amine", "Step 3: Esterification of primary amine with ethyl chloroformate to form carboxylic acid ester", "Step 4: Methylation of carboxylic acid ester with methanol to form methyl ester" ] }

CAS No.

2758005-33-1

Molecular Formula

C9H12N2O4

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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